Ethyl D-valinate hydrochloride
Overview
Description
Ethyl D-valinate hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of valine, an essential amino acid required for protein synthesis in the human body. The compound has a molecular formula of C7H16ClNO2 and a molecular weight of 181.661 g/mol . It has been studied extensively for its potential therapeutic and industrial applications.
Preparation Methods
Ethyl D-valinate hydrochloride can be synthesized through various methods. One common approach involves the chemoenzymatic deracemization of racemic valine ethyl ester or L-valine ethyl ester. This method employs a newly evolved cyclohexylamine oxidase variant, which exhibits high catalytic efficiency . The reaction conditions typically involve mild temperatures and the use of specific enzymes to achieve high yield and optical purity.
In industrial production, the compound can be synthesized using chemical resolution, chemical asymmetric synthesis, or enzymatic transformation. Chemical resolution requires expensive chiral-resolving agents and complex experimental processes, while chemical asymmetric synthesis involves the use of chiral auxiliaries . Enzymatic methods are preferred due to their environmentally friendly nature, high stereoselectivity, and mild reaction conditions .
Chemical Reactions Analysis
Ethyl D-valinate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form corresponding oxides, while in reduction reactions, it may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted products, depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Ethyl D-valinate hydrochloride has a wide range of scientific research applications. In chemistry, it is used in the separation and analysis of compounds using high-performance liquid chromatography (HPLC) methods . The compound is also suitable for pharmacokinetics studies and the isolation of impurities in preparative separation .
In biology and medicine, this compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Clinical trials have shown promising results in these areas. Additionally, the compound has been investigated for its role in drug development and its effects on ecosystems and pollution management.
Mechanism of Action
The mechanism of action of ethyl D-valinate hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, the compound has been shown to affect neurotransmitter systems, particularly those involved in neurological disorders. It may modulate the activity of certain receptors and enzymes, leading to its therapeutic effects.
In environmental research, this compound has been studied for its low toxicity to aquatic organisms and its potential as a biodegradable alternative to traditional pesticides. The compound’s mechanism of action in this context involves its interaction with environmental factors and its ability to degrade into less harmful substances.
Comparison with Similar Compounds
Ethyl D-valinate hydrochloride can be compared with other similar compounds, such as ethyl 2-amino-3-methylbutanoate hydrochloride and ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate . These compounds share similar structural features and chemical properties but differ in their specific applications and effects.
For example, ethyl 2-amino-3-methylbutanoate hydrochloride is used in various chemical and pharmaceutical applications, while ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate is a synthetic cannabinoid receptor agonist . The uniqueness of this compound lies in its specific therapeutic applications and its potential as a biodegradable alternative in environmental research.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVTLQEKCJXKF-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224520 | |
Record name | Ethyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-64-1 | |
Record name | D-Valine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73913-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl D-valinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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